![molecular formula C18H12FN3O3S B4877837 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate](/img/structure/B4877837.png)
4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate
Overview
Description
4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate is not fully understood. However, it has been proposed that the compound exerts its anti-cancer and anti-inflammatory effects by targeting specific signaling pathways involved in cell growth and inflammation.
Biochemical and Physiological Effects
Studies have shown that 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate has several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. Additionally, it has been shown to reduce the production of pro-inflammatory cytokines, which leads to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate in lab experiments include its potent anti-cancer and anti-inflammatory properties, which make it a promising candidate for further research. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate. One direction is to further investigate its anti-cancer properties and potential as a therapeutic agent for cancer treatment. Another direction is to explore its anti-inflammatory properties and potential as a treatment for inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Scientific Research Applications
4-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}-2-butyn-1-yl 4-fluorobenzoate has shown potential applications in various scientific research areas. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models of inflammatory diseases.
properties
IUPAC Name |
4-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]but-2-ynyl 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c19-15-5-3-14(4-6-15)17(23)24-11-1-2-12-26-18-22-21-16(25-18)13-7-9-20-10-8-13/h3-10H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBWQTVBBFTMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC#CCSC2=NN=C(O2)C3=CC=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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